molecular formula C14H19NO7S B3032933 [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid CAS No. 63212-44-2

[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid

Cat. No.: B3032933
CAS No.: 63212-44-2
M. Wt: 345.37 g/mol
InChI Key: DFFNNBNUBYYXQT-UHFFFAOYSA-N
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Description

[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid: is a chemical compound with the molecular formula C14H19NO7S and a molecular weight of 345.37 g/mol . This compound is characterized by the presence of dimethoxy groups, a morpholine ring, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is commonly used in proteomics research and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxyphenylacetic acid and morpholine.

    Sulfonylation: The phenylacetic acid derivative undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Morpholine Substitution: The sulfonylated intermediate is then reacted with morpholine to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Utilized in proteomics research to study protein interactions and modifications.
  • Acts as a probe in biochemical assays to investigate enzyme activities.

Medicine:

  • Investigated for potential therapeutic applications due to its unique chemical structure.
  • Explored as a lead compound in drug discovery and development.

Industry:

  • Applied in the production of specialty chemicals and intermediates.
  • Used in the formulation of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The presence of the sulfonyl and morpholine groups allows it to form stable complexes with target proteins, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]propionic acid
  • [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]butyric acid
  • [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]valeric acid

Comparison:

  • Structural Differences: The main difference lies in the length of the carbon chain attached to the phenyl ring. The acetic acid derivative has a shorter chain compared to the propionic, butyric, and valeric acid derivatives.
  • Reactivity: The reactivity of these compounds can vary based on the chain length, affecting their solubility, stability, and interaction with other molecules.
  • Applications: While all these compounds share similar applications in research and industry, the specific properties of each derivative may make them more suitable for certain applications.

Properties

IUPAC Name

2-(4,5-dimethoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7S/c1-20-11-7-10(8-14(16)17)13(9-12(11)21-2)23(18,19)15-3-5-22-6-4-15/h7,9H,3-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFNNBNUBYYXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377834
Record name Benzeneacetic acid, 4,5-dimethoxy-2-(4-morpholinylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63212-44-2
Record name 4,5-Dimethoxy-2-(4-morpholinylsulfonyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63212-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4,5-dimethoxy-2-(4-morpholinylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid
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